3,3,4,4,5,5,5-Heptafluoropentanal
Description
Strategic Importance of Fluorine Atoms in Molecular Design and Reactivity
The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties. tandfonline.comacs.orgnih.gov Fluorine's high electronegativity can influence the acidity (pKa), dipole moment, and chemical reactivity of nearby functional groups. tandfonline.com This modification can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in drug development. tandfonline.comnih.gov The C-F bond is significantly stronger than a C-H bond, making it more resistant to cleavage. dovepress.comtandfonline.com Furthermore, the introduction of fluorine can improve a compound's membrane permeability and binding affinity to target proteins, thereby enhancing its bioavailability and efficacy. tandfonline.comconsensus.app These attributes have led to the widespread use of fluorinated compounds in approximately 20% of all pharmaceuticals and a significant portion of agrochemicals. cas.cnresearchgate.net
Distinctive Characteristics of Aldehyde Functionality in Organic Transformations
The aldehyde functional group, characterized by a carbonyl group (C=O) bonded to at least one hydrogen atom, is a cornerstone of organic synthesis due to its high reactivity. chemistrytalk.orgsolubilityofthings.com This reactivity stems from the polarized nature of the carbonyl group, where the carbon atom carries a partial positive charge, making it an excellent electrophile and a target for nucleophilic attack. pressbooks.pubbritannica.com Aldehydes are generally more reactive than ketones because the carbonyl group is less sterically hindered and more electrophilic. chemistrytalk.orglibretexts.org
Key reactions involving aldehydes include:
Nucleophilic Addition: The hallmark reaction of aldehydes, where a nucleophile adds to the carbonyl carbon. This can lead to the formation of alcohols, hemiacetals, and other functional groups. solubilityofthings.compressbooks.pub
Oxidation: Aldehydes are readily oxidized to carboxylic acids. solubilityofthings.com
Reduction: Aldehydes can be reduced to primary alcohols. solubilityofthings.com
Addition-Elimination Reactions: Reactions with reagents like 2,4-dinitrophenylhydrazine (B122626) are classic tests for the carbonyl group. libretexts.org
The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) also allows for tautomerism, where the aldehyde can exist in equilibrium with its enol form. britannica.com
Position of 3,3,4,4,5,5,5-Heptafluoropentanal within the Landscape of Perfluorinated Organic Intermediates
This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), a large group of compounds characterized by a fluorinated alkyl chain. clu-in.org Specifically, it is a polyfluoroalkyl substance because it contains hydrogen atoms in its structure. clu-in.org Perfluorinated and polyfluorinated compounds are synthesized through processes like electrochemical fluorination and telomerization. clu-in.org These compounds, including fluorotelomer alcohols which are structurally related to this compound, serve as crucial intermediates in the production of a wide array of products such as polymers, surfactants, and cleaning agents. greenpeace.to
The unique structure of this compound, with a highly fluorinated tail and a reactive aldehyde head, makes it a valuable building block. The strong electron-withdrawing effect of the heptafluoropentyl group is expected to significantly enhance the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity opens avenues for the synthesis of a diverse range of complex fluorinated molecules that would be challenging to prepare via other methods.
Overview of Contemporary Research Trends in Fluorinated Aldehyde Chemistry
Current research in organofluorine chemistry is heavily focused on developing new, efficient, and environmentally friendly methods for fluorination and the synthesis of fluorinated building blocks. cas.cndovepress.comcas.cn A significant trend is the development of methods for the direct C-H fluorination of unactivated substrates, which represents a more atom-economical approach. dovepress.comcas.cn
In the realm of fluorinated aldehydes, research is exploring their synthesis and application as versatile intermediates. For instance, recent studies have demonstrated the synthesis of β-fluorinated aldehydes through modified Wacker-type oxidation of allylic fluorides. nih.gov These β-fluorinated aldehydes have proven to be valuable precursors for a variety of organofluorine compounds, including β-fluorinated carboxylic acids and γ-fluorinated alcohols. nih.gov The development of catalytic methods for producing fluorinated carbonyl compounds under mild conditions is a key area of investigation. nih.govorganic-chemistry.org
Furthermore, the unique reactivity of fluorinated aldehydes is being harnessed to create complex heterocyclic structures. For example, fluorinated pyrimidines and pyrazoles, which are important in pharmaceuticals, have been synthesized from fluorinated precursors. nih.gov The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is also a growing trend, as they can modulate reactivity and stabilize intermediates in electrochemical synthesis. acs.org These trends highlight the increasing importance of fluorinated aldehydes as key components in the toolkit of modern organic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5,5-heptafluoropentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O/c6-3(7,1-2-13)4(8,9)5(10,11)12/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUBKINEQIEODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382140 | |
| Record name | 3,3,4,4,5,5,5-heptafluoropentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126015-32-5 | |
| Record name | 3,3,4,4,5,5,5-heptafluoropentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for 3,3,4,4,5,5,5 Heptafluoropentanal
Oxidation Reactions of Corresponding Fluorinated Primary Alcohols
The oxidation of the primary alcohol, 3,3,4,4,5,5,5-heptafluoropentan-1-ol, to its corresponding aldehyde is a direct and common synthetic approach. This transformation requires careful selection of reagents to prevent over-oxidation to the carboxylic acid, a common side reaction. The high electronegativity of the fluorine atoms significantly influences the reactivity of the alcohol, making selective oxidation a key challenge.
Mechanistic Considerations of Selective Oxidation
The mechanism for the oxidation of primary alcohols to aldehydes typically involves the removal of a hydride ion from the carbon atom bearing the hydroxyl group. In most cases, the process is initiated by the oxidant abstracting the hydrogen from the hydroxyl group, followed by the elimination of a hydride from the α-carbon.
For fluorinated alcohols, the strong electron-withdrawing inductive effect of the fluoroalkyl chain makes the alcohol proton more acidic but can decrease the susceptibility of the α-C-H bond to cleavage. The choice of oxidant and reaction conditions is therefore critical to favor the formation of the aldehyde. In many catalytic systems, especially those involving oxoammonium salts like those derived from TEMPO, the oxidation proceeds via a hydride abstraction mechanism. youtube.com The steric bulk of the oxidant can also play a role in achieving selectivity for primary, sterically accessible alcohols. youtube.com
Catalytic Systems Employed for Controlled Aldehyde Formation
A range of catalytic systems has been developed for the selective oxidation of alcohols to aldehydes, many of which are applicable to fluorinated substrates. These systems often utilize a catalytic amount of a primary oxidant which is regenerated by a stoichiometric secondary oxidant, often referred to as a co-catalyst or terminal oxidant.
TEMPO-Based Systems: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives as catalysts is a prominent method. organic-chemistry.org These reactions are efficient and highly selective for primary alcohols. The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a co-oxidant. Common co-oxidants include sodium hypochlorite (B82951) (NaOCl) in the Anelli-Montanari oxidation, trichloroisocyanuric acid, or diacetoxyiodobenzene. organic-chemistry.org These reactions are typically performed under mild, often biphasic, conditions which helps to prevent over-oxidation.
Transition Metal Catalysis: Transition metal complexes are also effective catalysts for alcohol oxidation. Systems based on ruthenium, palladium, copper, and iron have been reported. For instance, a combination of FeCl₃, L-valine, and TEMPO can oxidize a wide array of alcohols using molecular oxygen as the terminal oxidant. organic-chemistry.org Water-soluble iridium complexes have been shown to catalyze the dehydrogenative oxidation of alcohols to aldehydes without the need for an external oxidant. organic-chemistry.org Additionally, transition metal phthalocyanines, with non-toxic oxidizing agents like tert-butyl hydroperoxide (TBHP), can be used to produce aldehydes from primary alcohols. google.com
| Catalyst System | Primary Alcohol Type | Oxidant | Key Features |
| TEMPO/NaOCl | Aliphatic, Benzylic, Allylic | Sodium Hypochlorite | High selectivity, mild conditions, avoids over-oxidation. organic-chemistry.org |
| TEMPO/Trichloroisocyanuric Acid | Aliphatic, Benzylic, Allylic | Trichloroisocyanuric Acid | High chemoselectivity for primary over secondary alcohols. organic-chemistry.org |
| FeCl₃/L-Valine/TEMPO | Benzylic, Allylic, Heterocyclic | Oxygen (O₂) | Utilizes environmentally benign molecular oxygen. organic-chemistry.org |
| Water-soluble Cp*Ir complex | Primary and Secondary | None (Dehydrogenative) | No external oxidant required, catalyst can be reused. organic-chemistry.org |
| Transition Metal Phthalocyanine | Primary Alcohols | tert-Butyl Hydroperoxide (TBHP) | Uses a non-toxic hydroperoxide oxidant. google.com |
Synthesis from Fluorinated Alkenes via Hydrofunctionalization Routes
Hydrofunctionalization of fluorinated alkenes presents an alternative pathway to 3,3,4,4,5,5,5-heptafluoropentanal. This involves the addition of a hydrogen atom and a functional group—in this case, a formyl group (CHO) or a group that can be readily converted to it—across the double bond of a suitable precursor like 3,3,4,4,5,5,5-heptafluoropent-1-ene.
One relevant transformation is the Wacker-type oxidation. A modified Wacker oxidation using a nitrite (B80452) catalyst has been shown to be effective for the aldehyde-selective oxidation of allylic fluorides, yielding β-fluorinated aldehydes. nih.gov Mechanistic studies suggest that the inductive effects of the fluorine atoms strongly influence the regioselectivity of the oxidation. nih.gov Hydroformylation, which involves the addition of H and a formyl group (CHO) across a C=C bond, is a powerful tool for aldehyde synthesis, although its application to highly fluorinated alkenes can be challenging. Another approach is hydroboration-oxidation, where a boron-hydrogen bond adds across the alkene, followed by oxidation to yield the alcohol, which can then be oxidized to the aldehyde as described in section 2.1.
Strategies Involving Carbonylation or Formylation of Perfluorinated Alkyl Precursors
This synthetic strategy builds the aldehyde functionality onto a pre-existing perfluorinated alkyl chain. A common starting material for this approach would be a perfluoroalkyl halide, such as 1-iodoheptafluorobutane (CF₃CF₂CF₂CF₂I).
Carbonylation: Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule, typically using carbon monoxide (CO). Perfluoroalkyl iodides can undergo palladium-catalyzed carbonylation to form acylpalladium complexes. acs.org These intermediates can then be converted to the desired aldehyde through subsequent reduction. This method allows for the direct conversion of the perfluoroalkyl chain into the corresponding acyl derivative, which is a direct precursor to the aldehyde.
Formylation: Formylation involves the direct introduction of a formyl group. This can be achieved by reacting an organometallic derivative of the perfluorinated precursor with a formylating agent. acs.org For example, a perfluoroalkyl Grignard or organolithium reagent could be prepared and then reacted with an agent like N-formylpiperidine to yield the aldehyde. acs.org Another approach involves the reaction of perfluoroalkylcalcium derivatives, prepared from perfluoroalkyl iodides, with carbonyl compounds. rsc.orgrsc.org While these specific examples lead to alcohols, the underlying principle of forming a C-C bond with a carbonyl carbon is relevant.
Exploration of Novel and Green Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. This includes the use of non-toxic reagents, renewable feedstocks, and energy-efficient conditions.
Catalyst Development for Sustainable Production
The development of "green" catalysts is central to sustainable chemical production. For the synthesis of fluorinated aldehydes, this involves several key areas:
Heterogeneous Catalysis: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling, reducing waste. Hydrotalcites, for example, have been explored as both catalysts and catalyst supports for the selective oxidation of alcohols using clean oxidants like oxygen or TBHP. rsc.org Metal-modified zeolites, such as Fe-ZSM-5, are also being investigated for their catalytic activity in converting biomass-derived molecules into valuable chemicals, a principle that can be extended to other catalytic transformations. mdpi.com
Aerobic Oxidations: The use of molecular oxygen or air as the terminal oxidant is highly desirable as the only byproduct is water. youtube.com Catalytic systems that can activate O₂ under mild conditions are a major focus of green chemistry research.
Reactions in Green Solvents: Performing reactions in water or other environmentally friendly solvents instead of volatile organic compounds (VOCs) is another key aspect of sustainable synthesis. The development of water-soluble catalysts, such as the iridium complex mentioned previously, enables efficient reactions in aqueous media. organic-chemistry.org
Solvent-Free or Reduced-Solvent Reaction Systems
The development of synthetic methodologies for this compound that align with the principles of green chemistry is an area of growing interest. Key to this is the exploration of solvent-free or reduced-solvent reaction systems, which aim to minimize the environmental impact associated with traditional solvent-based processes. Research in this area for structurally related compounds suggests potential pathways for the greener synthesis of this compound, primarily through the oxidation of its corresponding alcohol or the hydroformylation of the analogous alkene under solvent-free conditions.
One promising approach involves the oxidation of 3,3,4,4,5,5,5-heptafluoropentan-1-ol. While specific studies on the solvent-free oxidation of this particular alcohol are not extensively documented, general methods for the solvent-free oxidation of alcohols to aldehydes have been established. For instance, the use of potassium dichromate in the presence of a Lewis acid under solid-phase conditions has been shown to efficiently oxidize primary alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids. nih.gov This method offers the advantages of high yields, cleaner products, and simpler workup procedures. nih.gov Another innovative technique is the use of mechanochemistry, specifically ball milling, which can promote the quantitative conversion of alcohols into carbonyl compounds. TEMPO-based oxidations under ball milling conditions have demonstrated higher yields and faster reaction rates compared to classical homogeneous reactions, all while eliminating the need for a solvent.
Another viable, though less direct, route is the hydroformylation of 3,3,4,4,5,5,5-heptafluoropent-1-ene. Hydroformylation, an industrial process for producing aldehydes from alkenes, has been adapted to operate under solventless conditions. Research has shown that using specific rhodium catalysts can lead to high conversion rates and selectivity for the desired aldehyde product without the need for a solvent, which is particularly advantageous for longer-chain olefins. The efficiency of such solventless systems is often attributed to the high concentration of the reactants.
Although direct experimental data for the solvent-free synthesis of this compound is limited, the established principles of solvent-free oxidation and hydroformylation provide a strong foundation for developing such eco-friendly synthetic pathways.
Below is a table summarizing typical conditions for these generalized solvent-free reaction systems, which could be adapted for the synthesis of this compound.
| Reaction Type | Catalyst/Reagent | Reaction Conditions | Typical Yield | Reference |
| Solvent-Free Oxidation | Potassium Dichromate / Lewis Acid (e.g., AlCl₃) | Solid Phase, Room Temperature | High | nih.gov |
| Mechanochemical Oxidation | TEMPO / Co-catalyst | Ball Milling | High | |
| Solventless Hydroformylation | Rhodium Complex (e.g., Rh(acac)(CO)₂) / Ligand (e.g., PPh₃) | Elevated Temperature and Pressure | High |
Chemical Reactivity and Reaction Mechanisms of 3,3,4,4,5,5,5 Heptafluoropentanal
Nucleophilic Additions to the Carbonyl Group
Nucleophilic addition is the most characteristic reaction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com For 3,3,4,4,5,5,5-heptafluoropentanal, the strong inductive effect of the seven fluorine atoms makes the carbonyl carbon exceptionally electron-deficient and, therefore, highly susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com
Formation and Stability of Hydrates and Hemiacetals
In aqueous solutions, aldehydes and ketones can exist in equilibrium with their corresponding hydrates (gem-diols). nih.gov The formation of a hydrate (B1144303) is a reversible nucleophilic addition of water to the carbonyl group. nih.gov For most simple aldehydes, the equilibrium favors the carbonyl form. However, the presence of strong electron-withdrawing groups, such as the heptafluoropropyl group in this compound, is known to stabilize the hydrate form significantly. masterorganicchemistry.com This stabilization arises from the reduction of the electron-withdrawing effect by the formation of two C-O single bonds.
Similarly, in the presence of alcohols, this compound will readily form hemiacetals. khanacademy.orglibretexts.org This reaction is analogous to hydrate formation, with the alcohol acting as the nucleophile. libretexts.org The equilibrium position for hemiacetal formation is also expected to be more favorable for this highly fluorinated aldehyde compared to non-fluorinated aldehydes. masterorganicchemistry.com The general mechanism for hemiacetal formation can proceed under both acidic and basic conditions. khanacademy.org
Table 1: General Comparison of Hydrate/Hemiacetal Formation
| Compound | Hydrate/Hemiacetal Stability | Influencing Factor |
| Simple Aliphatic Aldehyde | Low | Weak inductive effect |
| This compound | High (Predicted) | Strong electron-withdrawing effect of the C₃F₇ group |
Synthesis of Cyanohydrins and Subsequent Transformations
The addition of hydrogen cyanide (HCN) to aldehydes and ketones yields cyanohydrins. libretexts.org This reaction typically requires a basic catalyst to generate the cyanide ion (CN⁻), which acts as the nucleophile. libretexts.orgyoutube.com Given the enhanced electrophilicity of its carbonyl carbon, this compound is expected to react readily with cyanide to form the corresponding cyanohydrin, 2-hydroxy-4,4,5,5,6,6,6-heptafluorohexanenitrile.
Cyanohydrins are versatile synthetic intermediates. lumenlearning.com The nitrile group can be hydrolyzed under acidic conditions to afford α-hydroxy carboxylic acids. lumenlearning.com Alternatively, the nitrile group can be reduced, for example with lithium aluminum hydride (LiAlH₄), to yield β-amino alcohols. lumenlearning.com
Formation and Hydrolysis of Acetals and Thioacetals
In the presence of excess alcohol and an acid catalyst, hemiacetals can undergo further reaction to form acetals. khanacademy.orgyoutube.com This reaction involves the protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. Subsequent attack by a second alcohol molecule yields the acetal. youtube.com Due to the stability of the intermediate carbocation, which is destabilized by the adjacent electron-withdrawing fluoroalkyl group, the formation of acetals from this compound may require more forcing conditions compared to simple aldehydes. The hydrolysis of acetals back to the aldehyde is achieved by treatment with aqueous acid. khanacademy.org
Thioacetals are formed in a similar manner to acetals, using thiols instead of alcohols, often with a Lewis acid catalyst like boron trifluoride. youtube.comlibretexts.org Thioacetals are important synthetic intermediates, as they can be reduced to the corresponding methylene (B1212753) group using reagents like Raney nickel, providing a method for the deoxygenation of the carbonyl group. libretexts.org
Reactions with Nitrogen Nucleophiles: Imine and Enamine Formation
Primary amines react with aldehydes and ketones to form imines (Schiff bases), which contain a carbon-nitrogen double bond. organic-chemistry.org The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. organic-chemistry.org The pH of the reaction is crucial, as a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently protonate the hydroxyl group of the carbinolamine to facilitate its departure as water. organic-chemistry.org
Secondary amines react with aldehydes and ketones that have an α-hydrogen to form enamines. Since this compound lacks α-hydrogens, it will not form an enamine.
Organometallic Reagent Additions (e.g., Grignard, Organolithium Reagents)
Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl group of aldehydes. youtube.comyoutube.comyoutube.com The reaction of this compound with a Grignard or organolithium reagent, followed by an aqueous workup, would yield a secondary alcohol. youtube.comwikipedia.org
Table 2: Predicted Products from Organometallic Addition to this compound
| Organometallic Reagent | Intermediate Product | Final Product (after hydrolysis) |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 4,4,5,5,6,6,6-Heptafluoro-2-hexanol |
| Phenyllithium (C₆H₅Li) | Lithium alkoxide | 1-Phenyl-3,3,4,4,5,5,5-heptafluoropentan-1-ol |
These reactions are generally irreversible due to the strong basicity of the organometallic reagents. masterorganicchemistry.com
Wittig and Related Olefination Reactions
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. libretexts.orgmasterorganicchemistry.com It involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. libretexts.orgmnstate.edu The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of an alkene, in this case, 4,4,5,5,6,6,6-heptafluoro-1-hexene.
The reaction proceeds through a betaine (B1666868) intermediate which collapses to an oxaphosphetane, subsequently decomposing to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. libretexts.org
Reactions Involving the Alpha-Carbon: Enolate Chemistry
The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, exhibits notable reactivity due to the acidity of its attached hydrogen atoms. This acidity is a key feature of carbonyl chemistry, leading to the formation of enolates, which are powerful nucleophiles. masterorganicchemistry.comutexas.edu The electron-withdrawing nature of the heptafluoropropyl group in this compound is expected to further enhance the acidity of the alpha-hydrogens, thereby influencing its enolate chemistry.
Keto-Enol Tautomerism and Equilibrium Dynamics
Carbonyl compounds with alpha-hydrogens exist in equilibrium with their enol tautomers. masterorganicchemistry.comlibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. libretexts.org The equilibrium between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org
The general mechanism for base-catalyzed enolization involves the removal of an alpha-proton by a base to form an enolate ion, which is a resonance-stabilized intermediate. utexas.eduyoutube.com Subsequent protonation of the enolate on the oxygen atom yields the enol. libretexts.org In an acid-catalyzed process, the carbonyl oxygen is first protonated, making the alpha-protons more acidic and susceptible to removal by a weak base. khanacademy.org
Table 1: Factors Influencing Keto-Enol Tautomerism
| Factor | Influence on Equilibrium |
| Substitution | More substituted alkenes (and thus enols) are generally more stable. masterorganicchemistry.com |
| Conjugation | Conjugation of the enol double bond with other pi systems stabilizes the enol form. youtube.com |
| Aromaticity | If the enol is part of an aromatic ring (e.g., phenol), the enol form is highly favored. libretexts.org |
| Intramolecular Hydrogen Bonding | The possibility of forming an intramolecular hydrogen bond can stabilize the enol tautomer. youtube.com |
| Solvent | The solvent can influence the keto-enol equilibrium. masterorganicchemistry.com |
Aldol (B89426) Condensations (Self- and Cross-Type)
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate with a carbonyl compound. masterorganicchemistry.comlibretexts.org When an aldehyde or ketone reacts with itself in the presence of a base or acid, it is termed a self-aldol reaction. youtube.com The initial product is a β-hydroxy carbonyl compound, which can often dehydrate upon heating to form an α,β-unsaturated carbonyl compound, a process known as aldol condensation. masterorganicchemistry.comyoutube.com
Cross-aldol reactions, which involve two different carbonyl compounds, can lead to a mixture of products unless one of the carbonyl compounds cannot form an enolate (e.g., formaldehyde (B43269) or aromatic aldehydes) or is significantly more reactive. libretexts.org Given that this compound possesses enolizable protons, it has the potential to undergo both self-aldol and cross-aldol reactions. The highly fluorinated side chain would likely influence the reactivity of both the enolate and the carbonyl group. While general principles of aldol reactions are well-established, specific studies detailing the aldol condensation of this compound were not found in the provided search results.
Table 2: General Conditions for Aldol Reactions
| Reaction Type | Catalyst | Conditions | Product |
| Aldol Addition | Base (e.g., NaOH, NaOR) or Acid | Low temperature | β-Hydroxy aldehyde/ketone |
| Aldol Condensation | Base or Acid with Heat | Elevated temperature | α,β-Unsaturated aldehyde/ketone |
Alkylation Reactions of Enolates
Enolates are excellent nucleophiles and can react with electrophiles such as alkyl halides in a reaction known as enolate alkylation. masterorganicchemistry.comyoutube.com This reaction forms a new carbon-carbon bond at the alpha-position of the carbonyl compound. For unsymmetrical ketones, the regioselectivity of alkylation can be controlled by using either kinetic or thermodynamic conditions to form the desired enolate. masterorganicchemistry.com Strong, bulky bases like lithium diisopropylamide (LDA) favor the formation of the less substituted (kinetic) enolate, while weaker, non-bulky bases under equilibrating conditions favor the more substituted (thermodynamic) enolate. masterorganicchemistry.comyoutube.com
In the case of this compound, the enolate would have a single site for alkylation. The reaction of its enolate with an alkyl halide would be expected to yield an α-alkylated derivative. However, the direct alkylation of enolates derived from perfluoroalkyl-containing carbonyls can sometimes be challenging. nih.gov Alternative strategies, such as radical alkylation of boron enolates, have been developed for α-perfluoroalkylation of ketones. nih.gov Specific examples of the alkylation of the enolate of this compound were not identified in the search results.
Mannich Reactions
The Mannich reaction is a three-component condensation reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton, such as a ketone or aldehyde. wikipedia.orgorgsyn.org The reaction leads to the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org
The mechanism typically begins with the formation of an iminium ion from the aldehyde and the amine. wikipedia.org The enol or enolate of the carbonyl compound then acts as a nucleophile, attacking the iminium ion to form the Mannich base. wikipedia.org Traditionally, the Mannich reaction is limited to non-enolizable aldehydes to avoid self-condensation. nih.gov However, methods have been developed to overcome this limitation.
Given its enolizable nature, this compound could potentially serve as the active hydrogen component in a Mannich reaction. The resulting β-amino derivative would contain the heptafluoropentyl group. The synthesis of fluorinated Mannich bases is an area of interest in medicinal chemistry. bohrium.comnih.gov
Redox Transformations
The carbonyl group of an aldehyde is susceptible to both oxidation and reduction. The presence of the electron-withdrawing heptafluoropropyl group in this compound will influence the ease of these transformations.
Selective Reductions to Fluorinated Alcohols (e.g., with NaBH4, LiAlH4, Catalytic Hydrogenation)
Aldehydes can be readily reduced to primary alcohols. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is also an effective method.
The reduction of this compound would yield 3,3,4,4,5,5,5-heptafluoropentan-1-ol. nih.gov This corresponding alcohol is a known compound. While specific documented reductions of this compound were not found, the reduction of similar fluorinated carbonyl compounds is a common synthetic procedure. For instance, the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) to the corresponding alcohol is a key step in the synthesis of pharmaceutical intermediates and has been achieved with high efficiency using enzymatic methods. researchgate.net
Table 3: Common Reagents for Aldehyde Reduction
| Reagent | Description | Selectivity |
| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent. Typically used in protic solvents like ethanol (B145695) or methanol. Reduces aldehydes and ketones. | High for aldehydes and ketones. Does not typically reduce esters, amides, or carboxylic acids. |
| Lithium Aluminum Hydride (LiAlH₄) | A very powerful and reactive reducing agent. Used in aprotic solvents like diethyl ether or THF, followed by an aqueous workup. | Reduces a wide range of carbonyl compounds, including aldehydes, ketones, esters, carboxylic acids, and amides. |
| Catalytic Hydrogenation (H₂/catalyst) | Involves the use of hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni). | Reduces aldehydes, ketones, and alkenes. Can sometimes be selective depending on the catalyst and reaction conditions. |
Oxidation to Fluorinated Carboxylic Acids (e.g., with Chromic Acid, Permanganate)
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this reaction yields the corresponding 3,3,4,4,5,5,5-heptafluoropentanoic acid. nih.gov The strong electron-withdrawing nature of the heptafluoropropyl group enhances the electrophilicity of the aldehyde carbon, but does not inhibit its oxidation.
The mechanism of oxidation with common strong oxidizing agents like chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent) or potassium permanganate (B83412) (KMnO₄) proceeds through the formation of a hydrated aldehyde intermediate (a geminal diol). This hydrate is then oxidized by the metallic agent. For instance, with chromic acid, the hydrate forms a chromate (B82759) ester which then undergoes elimination to form the carboxylic acid. acs.org
A variety of reagents can accomplish this transformation, ranging from classic, powerful oxidants to milder, more selective modern systems. The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to oxidation. researchgate.netnih.gov
Table 1: Selected Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids
| Oxidizing Agent/System | Description |
|---|---|
| Potassium Permanganate (KMnO₄) | A strong, classic oxidant, typically used under basic, acidic, or neutral conditions. It is highly effective but can cleave other sensitive functional groups. acs.org |
| Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃/H₂SO₄) | A powerful and widely used oxidant for converting primary alcohols and aldehydes to carboxylic acids. acs.org |
| Pyridinium Chlorochromate (PCC) with H₅IO₆ | A catalytic system where PCC is the active oxidant and periodic acid is the stoichiometric co-oxidant, offering a milder alternative to Jones oxidation. nih.gov |
| N-Hydroxyphthalimide (NHPI) / O₂ | An organocatalytic system that uses molecular oxygen as the terminal oxidant, representing a green and mild method for aldehyde oxidation. nih.gov |
| Sodium Chlorite (NaClO₂) | Often used with a chlorine scavenger like 2-methyl-2-butene (B146552) to prevent side reactions, particularly effective for oxidizing α,β-unsaturated aldehydes. |
The atmospheric oxidation of fluorotelomer aldehydes is also an important degradation pathway in the environment, suggesting that this compound can be oxidized under atmospheric conditions, likely initiated by hydroxyl (OH) or hydroperoxy (HO₂) radicals. scholaris.cacopernicus.org
Cycloaddition Reactions and Pericyclic Processes
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for ring formation. wikipedia.org The participation of this compound in such reactions is influenced by the electronic properties of its fluorinated tail.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction typically involves an electron-rich diene and an electron-poor dienophile. libretexts.org While the aldehyde group itself is not a standard dienophile, it can activate an adjacent C=C double bond. If this compound were converted into an α,β-unsaturated derivative, the strong electron-withdrawing C₃F₇CH₂- group would further decrease the electron density of the π-system, making it a highly reactive dienophile in normal-electron-demand Diels-Alder reactions. researchgate.netbeilstein-journals.orgnih.gov
Alternatively, the aldehyde can participate in hetero-Diels-Alder reactions (oxo-Diels-Alder), where the carbonyl group itself acts as the dienophile. In this case, the C=O double bond reacts with a diene to form a dihydropyran ring. The electron-withdrawing fluorinated group would lower the energy of the LUMO of the carbonyl group, making it more susceptible to attack by the HOMO of an electron-rich diene. wikipedia.org
[2+2] Cycloaddition: Thermally-driven [2+2] cycloadditions between two alkene units are generally forbidden by orbital symmetry rules but can occur photochemically. youtube.com Fluoroalkenes are known to undergo thermal [2+2] cycloadditions that often proceed via a stepwise, diradical mechanism rather than a concerted one. libretexts.org It is plausible that an unsaturated derivative of this compound could undergo such reactions.
1,3-Dipolar Cycloadditions: These reactions involve a 4π-electron "1,3-dipole" and a 2π-electron "dipolarophile" to form a five-membered ring. An unsaturated derivative of the title aldehyde could act as an electron-poor dipolarophile, reacting with dipoles such as azides, nitrile oxides, or nitrones.
Table 2: Potential Pericyclic Reactions Involving this compound Derivatives
| Reaction Type | Potential Role of Fluorinated Substrate | Expected Product Class |
|---|---|---|
| [4+2] Diels-Alder | As an activated dienophile (if unsaturated) | Substituted cyclohexene |
| [4+2] Hetero-Diels-Alder | As a heterodienophile (carbonyl group) | Dihydropyran derivative |
| [2+2] Photochemical Cycloaddition | As an alkene component (if unsaturated) | Substituted cyclobutane |
| [3+2] 1,3-Dipolar Cycloaddition | As a dipolarophile (if unsaturated) | Five-membered heterocycle |
Rearrangement Reactions Influenced by Perfluorination
The presence of the C₃F₇- group can significantly influence the course of molecular rearrangements by affecting the stability of intermediates and the migratory aptitude of adjacent groups.
α-Ketol Type Rearrangements: The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. wikipedia.org If this compound undergoes a reaction to form an α-hydroxy carbonyl structure (e.g., via acyloin condensation), a subsequent rearrangement could occur. The C₃F₇CH₂- group's strong inductive effect would destabilize any developing positive charge on the adjacent carbon, making its migration less favorable compared to a standard alkyl group.
Baeyer-Villiger Rearrangement: The Baeyer-Villiger rearrangement involves the oxidation of a ketone to an ester or an aldehyde to a carboxylic acid using a peroxy acid. libretexts.org In the case of aldehydes, the migrating group is typically the aldehydic hydrogen, leading to a carboxylic acid. This is a competing reaction to the direct oxidation discussed in section 3.3.2. For a hypothetical ketone substrate, R-CO-CH₂(C₃F₇), the migratory aptitude of the C₃F₇CH₂- group would be very low due to the electron-withdrawing nature of the fluorinated chain, which disfavors the formation of a partial positive charge on the migrating carbon in the transition state.
Radical Rearrangements: Recent studies have shown that radical-mediated rearrangements can be effective for fluorinated substrates. For instance, a radical 1,4- or 1,5-alkynyl migration from tertiary propargylic alcoholates to a carbon-centered radical can occur. nih.gov A synthetic pathway starting from this compound could involve its addition to an alkynyl metal species to generate a propargylic alcohol. This alcohol could then be a precursor for a radical cascade reaction, where the fluorinated chain influences the stability and reactivity of the radical intermediates. nih.gov
Stereochemical Outcomes in Asymmetric Syntheses Utilizing this compound
The synthesis of chiral molecules containing fluorine is of great interest in medicinal chemistry. nih.govresearchgate.net this compound is a valuable prochiral substrate for asymmetric synthesis, particularly in nucleophilic additions to its carbonyl group. The stereochemical outcome of such additions can be controlled by the steric and electronic properties of the substrate and the use of chiral reagents, catalysts, or auxiliaries. nih.govacs.org
The C₃F₇CH₂- group is sterically demanding and strongly electron-withdrawing. In nucleophilic additions, these features can lead to high diastereoselectivity. According to established models like the Felkin-Anh model, a nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest group (the C₃F₇CH₂- group).
Enantioselective additions can be achieved using chiral catalysts. For example, a chiral Lewis acid could coordinate to the carbonyl oxygen, creating a chiral environment and directing the incoming nucleophile to one of the two enantiotopic faces of the aldehyde. Organocatalysis, using chiral amines or thioureas, has also emerged as a powerful strategy for the asymmetric functionalization of aldehydes. nih.govresearchgate.net
Table 3: Strategies for Asymmetric Synthesis with this compound
| Asymmetric Strategy | Description | Example Reaction | Expected Outcome |
|---|---|---|---|
| Chiral Auxiliary | The aldehyde is first reacted with a chiral auxiliary to form a chiral intermediate, which then directs subsequent reactions. The auxiliary is removed at the end. | Formation of a chiral imine/enamine | Diastereoselective alkylation or addition |
| Chiral Reagent | A stoichiometric amount of a chiral reagent is used to deliver a functional group stereoselectively. | Asymmetric allylation using a chiral borane (B79455) reagent | Enantiomerically enriched homoallylic alcohol |
| Chiral Catalyst | A substoichiometric amount of a chiral catalyst (e.g., metal complex or organocatalyst) is used to create a chiral product. nih.gov | Proline-catalyzed aldol reaction | Enantiomerically enriched aldol adduct |
The direct catalytic asymmetric addition of various nucleophiles, including fluorinated ones, to aldehydes has been successfully demonstrated, yielding products with high stereoselectivity. nih.gov These methods are directly applicable to this compound for the synthesis of valuable, stereochemically defined fluorinated building blocks.
Advanced Spectroscopic and Chromatographic Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a fluorinated aldehyde like 3,3,4,4,5,5,5-heptafluoropentanal, multinuclear and multidimensional NMR techniques are indispensable.
Multinuclear NMR Techniques (¹H, ¹³C, ¹⁹F NMR)
A comprehensive NMR analysis of this compound involves the acquisition and interpretation of spectra from three key nuclei: ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to be relatively simple, primarily showing signals for the aldehyde proton (-CHO) and the methylene (B1212753) protons (-CH₂-). The aldehyde proton would appear as a downfield triplet due to coupling with the adjacent methylene protons. The methylene protons would exhibit a more complex splitting pattern, appearing as a triplet of triplets due to coupling with both the aldehyde proton and the geminal fluorine atoms on the adjacent carbon. The integration of these signals would confirm the number of protons in each environment. google.comgoogle.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. guidechem.commolbase.com For this compound, five distinct carbon signals are anticipated. The carbonyl carbon of the aldehyde group would resonate at the lowest field (furthest downfield) due to its sp² hybridization and the electron-withdrawing effect of the oxygen atom. guidechem.commolbase.com The other carbon signals would be significantly influenced by the attached fluorine atoms, which cause large downfield shifts and introduce complex C-F coupling patterns. molbase.comgoogle.com
¹⁹F NMR Spectroscopy : As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds. google.com The ¹⁹F NMR spectrum of this compound would display distinct signals for the CF₃ group, the CF₂ group adjacent to the trifluoromethyl group, and the CF₂ group adjacent to the methylene group. The chemical shifts and coupling patterns (F-F coupling) would provide unambiguous evidence for the arrangement of the fluorine atoms in the molecule.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling To |
|---|---|---|---|
| ¹H (CHO) | ~9.5-10.0 | Triplet (t) | -CH₂- |
| ¹H (CH₂) | ~2.5-3.5 | Triplet of Triplets (tt) | -CHO, -CF₂- |
| ¹³C (C=O) | ~190-200 | Triplet (t) | -CH₂- |
| ¹³C (CH₂) | ~30-40 | Complex Multiplet | -CHO, -CF₂- |
| ¹³C (C-3) | ~110-120 | Complex Multiplet | F, C |
| ¹³C (C-4) | ~110-120 | Complex Multiplet | F, C |
| ¹³C (C-5) | ~115-125 | Complex Multiplet | F, C |
| ¹⁹F (CF₃) | ~-80 to -85 | Triplet (t) | -CF₂- |
| ¹⁹F (C-4 F₂) | ~-120 to -130 | Quartet of Triplets (qt) | -CF₃, -CF₂- |
| ¹⁹F (C-3 F₂) | ~-110 to -120 | Triplet of Triplets (tt) | -CF₂-, -CH₂- |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignment
To unequivocally establish the bonding network of this compound, two-dimensional (2D) NMR experiments are essential. These experiments reveal correlations between different nuclei, allowing for a step-by-step assembly of the molecular structure.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show a cross-peak between the aldehyde proton and the methylene protons, confirming their three-bond (vicinal) coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon and proton atoms. For this compound, it would show correlations between the aldehyde carbon and the aldehyde proton, and between the methylene carbon and the methylene protons.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between carbon and proton nuclei. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include the aldehyde proton to the methylene carbon and the carbonyl carbon, and the methylene protons to the carbonyl carbon and the adjacent CF₂ carbon.
Investigation of Solvent Effects on NMR Spectra
The chemical shifts observed in NMR spectroscopy can be influenced by the solvent used for the analysis. This is particularly true for molecules containing polar functional groups like the aldehyde in this compound. Interactions such as hydrogen bonding between the analyte and solvent molecules can lead to changes in the electron density around the nuclei, resulting in shifts in their resonance frequencies. A systematic study using a range of solvents with varying polarities (e.g., chloroform-d, acetone-d₆, DMSO-d₆) would be necessary to fully characterize these effects and ensure accurate structural assignment.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the chemical bonds within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy, including Attenuated Total Reflectance (ATR-FTIR)
FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group would be expected in the region of 1720-1740 cm⁻¹. Additionally, the C-H stretching vibrations of the aldehyde and methylene groups would appear around 2720-2820 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The most intense and complex region of the spectrum would likely be the fingerprint region, below 1500 cm⁻¹, containing strong absorptions due to the C-F stretching and bending vibrations.
Attenuated Total Reflectance (ATR)-FTIR is a convenient sampling technique that allows for the direct analysis of liquid or solid samples with minimal preparation. This would be an ideal method for obtaining the IR spectrum of this compound.
Characteristic FTIR Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| ~2960-2850 | C-H stretch (CH₂) | Medium |
| ~2820-2720 | C-H stretch (CHO) | Medium |
| ~1740-1720 | C=O stretch (Aldehyde) | Strong |
| ~1400-1000 | C-F stretch | Very Strong |
| ~1470 | C-H bend (CH₂) | Variable |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides information about molecular vibrations that are often complementary to those observed in IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For this compound, the C=O stretch would also be visible in the Raman spectrum. Symmetrical vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum. Therefore, Raman spectroscopy can provide additional details about the vibrational modes of the fluorinated carbon backbone.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provide mass measurements with high accuracy (typically <5 ppm) and high resolving power (>10,000). researchgate.netthermofisher.com This capability allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov
For this compound (C₅H₃F₇O), HRMS can verify its exact mass, distinguishing it from potential isobaric interferences. The high mass accuracy ensures confident molecular formula assignment. pnnl.gov
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₃F₇O |
| Theoretical Exact Mass (Monoisotopic) | 212.0072 u |
| Expected Ion (e.g., [M+H]⁺) | 213.0150 u |
| Required Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to confirm the molecular substructure. wikipedia.org In an MS/MS experiment, the molecular ion (or a specific adduct) of this compound is selected (the precursor ion) and then fragmented through methods like collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure. libretexts.org
For an aldehyde, characteristic fragmentation includes cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Expected fragmentation pathways for this compound would involve α-cleavage, leading to the loss of the formyl radical (-CHO) or a hydrogen atom. Cleavage of the C-C bond between C2 and C3 is also highly probable due to the stability of the resulting fluorinated fragment.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 212 | 183 | 29 (CHO) | [C₄H₂F₇]⁺ |
| 212 | 143 | 69 (CF₃) | [C₄H₃F₄O]⁺ |
| 212 | 45 | 167 (C₄H₂F₇) | [CHO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. libretexts.org Molecules containing chromophores—parts of a molecule that absorb light—can be analyzed with this technique. lumenlearning.com
The aldehyde functional group in this compound contains a carbonyl group (C=O), which acts as a chromophore. Saturated aldehydes typically exhibit two characteristic absorption bands:
A weak absorption band resulting from an n→π* transition, typically found in the 270–300 nm range.
An intense absorption band from a π→π* transition at a shorter wavelength, usually below 200 nm. lumenlearning.com
Since this compound lacks an extended conjugated π-system, it is not expected to absorb light in the visible region of the spectrum (400-700 nm). The primary application of UV-Vis for this compound would be to confirm the presence of the carbonyl group and for quantitative analysis using the Beer-Lambert law, provided a suitable calibration is performed. azooptics.com
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength (λmax) | Region | Molar Absorptivity (ε) |
| n→π | ~280 - 295 nm | UV | Weak (~10-100 L mol⁻¹ cm⁻¹) |
| π→π | < 200 nm | Far UV | Strong (>1,000 L mol⁻¹ cm⁻¹) |
Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov The separated components then enter the mass spectrometer, which serves as a detector, providing a mass spectrum for each eluted peak.
This method provides two key pieces of information: the retention time from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum from the MS, which confirms its identity. The mass spectrum will be consistent with the fragmentation patterns discussed in the MS/MS section. nih.gov
Table 4: Typical GC-MS Parameters for Analysis
| Parameter | Typical Setting |
| Column Type | Fused silica (B1680970) capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial oven temperature held, then ramped to a final temperature (e.g., 40°C to 250°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-300 |
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for both purification and purity analysis. For a relatively non-polar and volatile compound like this compound, several HPLC approaches can be considered.
Reversed-Phase HPLC : This is the most common HPLC mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The highly fluorinated nature of the analyte can lead to unique retention behaviors.
Fluorous HPLC : Specialized columns with a perfluoroalkyl-modified stationary phase can be employed. chromatographyonline.com These columns exhibit strong retention for other fluorinated compounds, a principle known as "fluorous-fluorous" interaction, allowing for effective separation from non-fluorinated impurities. nih.govacs.org
Derivatization : To enhance detection by UV-Vis or MS, the aldehyde can be derivatized. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a hydrazone. This derivative is brightly colored, has a strong UV chromophore, and ionizes well, making it highly suitable for analysis by HPLC-UV or HPLC-MS. mdpi.com
Table 5: Potential HPLC Methods for this compound Analysis
| HPLC Mode | Stationary Phase | Mobile Phase Example | Detection |
| Reversed-Phase | C18 or C8 | Acetonitrile/Water | MS, Low λ UV |
| Fluorous | Fluoroalkyl-bonded silica | Methanol/Water or Trifluoroethanol/Water | MS, Low λ UV |
| Reversed-Phase (with Derivatization) | C18 | Acetonitrile/Water | UV-Vis (e.g., 360 nm for DNPH derivative), MS |
Chemometric Approaches for Multivariate Spectral Data Analysis
Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. researchgate.net For a compound like this compound, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy generate large, multidimensional datasets. silicann.comwikipedia.org Chemometric tools are essential for reducing the dimensionality of this data, identifying patterns, and building predictive models to understand the compound's properties and behavior. researchgate.netresearchgate.net
Principal Component Analysis (PCA) for Qualitative Identification and Outlier Detection
Principal Component Analysis (PCA) is a powerful unsupervised technique used for exploratory data analysis. researchgate.netmdpi.com It reduces the complexity of multivariate data, such as the full spectrum from an analytical instrument, into a few key "principal components" (PCs) that capture the most significant variance in the dataset. researchgate.netnih.gov
In the context of this compound analysis, PCA can be applied to a collection of spectra (e.g., from different production batches). Each spectrum is treated as a single point in a high-dimensional space. PCA projects these points onto a lower-dimensional space, typically a 2D or 3D "scores plot." nih.govfrontiersin.org
Qualitative Identification: Samples of pure this compound should cluster closely together in the PCA scores plot. frontiersin.org The pattern of this cluster serves as a qualitative fingerprint for the compound. The corresponding "loadings plot" reveals which spectral regions (e.g., specific wavenumbers in IR or chemical shifts in NMR) are most influential in defining the principal components, directly relating them to the compound's molecular structure. researchgate.net
Outlier Detection: A sample that falls far from the main cluster is considered an outlier. frontiersin.org This could indicate contamination, the presence of isomers, degradation products, or an incomplete reaction. By examining the loadings, one can hypothesize the nature of the deviation. For example, if an outlier is separated along a PC dominated by C-H bond vibrations, it might suggest contamination with a hydrocarbon.
Hypothetical PCA Application:
To illustrate, consider the quality control of three different batches of this compound alongside a known pure standard and a sample deliberately contaminated with a precursor.
| Sample ID | Description | PC1 Score | PC2 Score | Status |
|---|---|---|---|---|
| Std-01 | Pure Standard | 2.5 | 1.1 | Reference |
| Batch-A | Production Batch 1 | 2.6 | 1.3 | Pass |
| Batch-B | Production Batch 2 | 2.4 | 1.0 | Pass |
| Batch-C | Production Batch 3 | 5.8 | -3.2 | Outlier |
| Cont-01 | Contaminated Sample | 5.9 | -3.5 | Outlier |
Partial Least Squares-Discriminant Analysis (PLS-DA) for Classification
Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised classification method that is particularly useful when dealing with a large number of predictor variables, such as the data points in a spectrum. researchgate.netuniroma1.it Unlike the unsupervised PCA, PLS-DA uses predefined class information (e.g., "pure" vs. "adulterated") to maximize the separation between groups. metabolon.com This makes it a powerful tool for building models that can classify new, unknown samples. nih.govacs.org
For this compound, a PLS-DA model could be trained using spectra from samples known to be pure and spectra from samples containing known impurities (e.g., other fluorinated aldehydes or reactants). The model would identify the spectral variables that are most effective at discriminating between these classes. metabolon.com
The performance of a PLS-DA model is often evaluated by its accuracy, sensitivity, and specificity, which can be determined through cross-validation or by using an independent test set. researchgate.netcore.ac.uk A well-constructed model could then be used for rapid quality control, automatically classifying new batches of this compound based on their spectroscopic signature. silicann.com
Example of PLS-DA Model Performance for Classification:
A model is built to classify samples as either "Acceptable" or "Unacceptable" based on their FTIR spectra.
| Sample ID | True Class | Predicted Class | Prediction Probability | Result |
|---|---|---|---|---|
| Test-01 | Acceptable | Acceptable | 0.98 | Correct |
| Test-02 | Acceptable | Acceptable | 0.95 | Correct |
| Test-03 | Unacceptable | Unacceptable | 0.99 | Correct |
| Test-04 | Acceptable | Unacceptable | 0.65 | Incorrect |
| Test-05 | Unacceptable | Unacceptable | 0.92 | Correct |
Multivariate Curve Resolution (MCR) Techniques
Multivariate Curve Resolution (MCR) is a powerful chemometric technique for mathematically separating the signals of individual components within an unresolved mixture. wordpress.com When analyzing a chemical process, such as the synthesis of this compound, MCR can deconstruct a series of spectra taken over time into the pure spectral profiles of each component (reactant, intermediate, product) and their corresponding concentration profiles. nih.govnih.gov
The most common algorithm is MCR-Alternating Least Squares (MCR-ALS). rsc.orgbrjac.com.br It works by iteratively optimizing the spectral and concentration profiles under certain constraints (e.g., non-negativity, as concentrations and spectral absorbances cannot be negative). wordpress.com
This technique is invaluable for:
Reaction Monitoring: Tracking the consumption of reactants and the formation of this compound in real-time. nih.gov
Impurity Profiling: Identifying and quantifying unknown impurities or byproducts without the need to physically isolate them. rsc.orgresearchgate.net
Chromatographic Peak Deconvolution: Resolving co-eluting peaks in techniques like HPLC or GC, providing pure spectra for each component. brjac.com.br
Hypothetical MCR-ALS Analysis of a Reaction Mixture:
This table shows the resolved relative concentrations of components during the synthesis of this compound.
| Time (minutes) | Reactant A (%) | Intermediate B (%) | Product (Heptafluoropentanal) (%) |
|---|---|---|---|
| 0 | 98.0 | 1.5 | 0.5 |
| 30 | 65.0 | 25.0 | 10.0 |
| 60 | 30.0 | 15.0 | 55.0 |
| 90 | 5.0 | 3.0 | 92.0 |
| 120 | 1.0 | 0.5 | 98.5 |
Theoretical Frameworks for Representative Sampling in Spectroscopic Analysis (Theory of Sampling - TOS)
The accuracy of any spectroscopic analysis is fundamentally dependent on the quality of the sample. The Theory of Sampling (TOS), primarily developed by Pierre Gy, provides a comprehensive framework for understanding and minimizing sampling errors. wikipedia.orggoogle.com The core principle of TOS is that a sample can only be considered truly representative if all particles or increments in the original lot have an equal probability of being selected. wikipedia.orgtheanalyticalscientist.com
For a liquid chemical like this compound, which may seem homogeneous, heterogeneity can still arise from temperature gradients, stratification of impurities, or settling of particulates. Applying TOS ensures that the small aliquot taken for spectroscopic measurement accurately reflects the composition of the entire batch. rsc.org
Key sampling errors defined by Gy that are relevant to the analysis of a chemical product include: clu-in.orgglobalspec.com
Fundamental Error (FE): The intrinsic error arising from the constitutional heterogeneity of the material (e.g., differences between individual molecules and any trace impurities). clu-in.orgglobalspec.com It can only be reduced by increasing sample mass or, in the case of solids, reducing particle size.
Grouping and Segregation Error (GSE): Error caused by the non-random distribution of components. For a liquid, this could be due to density differences leading to stratification. Proper homogenization (e.g., stirring) before sampling is crucial to minimize GSE. clu-in.org
Increment Delimitation and Extraction Errors (IDE): These errors occur from incorrect design of the sampling device or improper procedure, where the intended sample volume is not correctly defined or extracted. clu-in.org
By following the principles of TOS—such as ensuring proper homogenization and using correct sampling devices and protocols—one can minimize sampling uncertainty, ensuring that the advanced spectroscopic and chemometric analyses are performed on a truly representative portion of the this compound batch. theanalyticalscientist.comresearchgate.net This is a prerequisite for obtaining valid and reliable analytical results. rsc.org
Computational Chemistry and Quantum Mechanical Studies
Electronic Structure Calculations for Molecular Geometry and Stability
Electronic structure calculations are fundamental to understanding the three-dimensional arrangement of atoms in 3,3,4,4,5,5,5-Heptafluoropentanal and its inherent stability. These methods solve the Schrödinger equation for the molecule, providing information about its electronic distribution and energy.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to determine the ground state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict its equilibrium geometry.
The presence of the highly electronegative fluorine atoms in the heptafluoropropyl group significantly influences the molecule's geometry. These calculations would likely show a shortening of the C-F bonds and a polarization of the electron density towards the fluorine atoms. The aldehyde group's geometry would also be affected, with potential changes in the C=O and C-C bond lengths and the angles around the carbonyl carbon due to the strong electron-withdrawing inductive effect of the fluorinated chain.
Table 1: Representative Calculated Geometric Parameters for this compound using DFT
| Parameter | Predicted Value (Angstroms or Degrees) |
| C=O Bond Length | ~1.20 Å |
| C1-C2 Bond Length | ~1.52 Å |
| C2-C3 Bond Length | ~1.54 Å |
| Average C-F Bond Length | ~1.34 Å |
| O=C1-C2 Bond Angle | ~125° |
| C1-C2-C3 Bond Angle | ~112° |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar fluorinated aldehydes. They are not based on published experimental data for this specific molecule.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, meaning "from the beginning," are quantum chemical calculations that rely solely on fundamental physical constants. dovepress.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. dovepress.comemerginginvestigators.org
For this compound, high-level ab initio calculations could be used to refine the geometric parameters obtained from DFT and to calculate a more accurate ground state energy. This is particularly important for determining the molecule's stability and for subsequent calculations of reaction energies. These methods would provide a benchmark for the results obtained by more computationally efficient methods like DFT.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.
Reaction Pathway Mapping and Energy Profile Analysis
For this compound, computational methods can map out the energy landscape for various reactions, such as nucleophilic addition to the carbonyl group or reactions involving the α-protons. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.
For example, the addition of a nucleophile to the carbonyl carbon would be modeled to proceed through a transition state where the new bond is partially formed. The strong electron-withdrawing nature of the heptafluoropropyl group is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated analogs. Computational studies on similar fluorinated aldehydes have shown that fluorine substitution can significantly impact reactivity. rsc.org
Prediction of Kinetic and Thermodynamic Parameters
These calculations can be invaluable for understanding the reactivity of this compound in various chemical environments and for designing synthetic routes. For instance, DFT calculations can be employed to predict whether a reaction is thermodynamically favorable and what kinetic barriers might exist.
Modeling of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic properties, which is essential for interpreting experimental spectra and confirming the structure of a molecule.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies is a common application of computational chemistry. youtube.comyoutube.com For this compound, these calculations would be performed on the optimized geometry.
The calculated IR spectrum would show a characteristic strong absorption for the C=O stretch. Due to the electron-withdrawing heptafluoropropyl group, this stretching frequency is expected to be shifted to a higher wavenumber compared to non-fluorinated pentanal. The C-F stretching vibrations would also produce strong absorptions in the fingerprint region of the IR spectrum.
In the case of ¹H NMR, the aldehyde proton would appear as a downfield signal, and its chemical shift would be influenced by the electronegative fluorine atoms. The protons on the α-carbon would also experience a downfield shift. For ¹³C NMR, the carbonyl carbon would be significantly deshielded. The chemical shifts of the carbons in the fluorinated chain would also be predicted, showing the strong effect of fluorine substitution. ¹⁹F NMR chemical shifts can also be calculated, providing valuable information about the electronic environment of each fluorine atom.
Table 2: Representative Predicted Spectroscopic Data for this compound
| Spectrum Type | Feature | Predicted Value |
| IR | C=O Stretch | ~1750-1770 cm⁻¹ |
| IR | C-F Stretches | ~1100-1300 cm⁻¹ |
| ¹H NMR | Aldehyde H | ~9.8-10.0 ppm |
| ¹³C NMR | Carbonyl C | ~190-195 ppm |
Note: The values in this table are illustrative and represent typical outcomes of computational predictions for similar fluorinated aldehydes. They are not based on published experimental data for this specific molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
The presence of the seven fluorine atoms on the pentanal chain is expected to dominate its conformational preferences. The high electronegativity and steric bulk of the fluorine atoms will likely lead to a limited number of low-energy conformations. The gauche effect, often observed in fluorinated alkanes, may play a significant role in determining the dihedral angles along the carbon-carbon backbone. This effect describes the tendency of a gauche conformation to be more stable than the anti-conformation, contrary to what is typically seen with less electronegative substituents.
MD simulations would allow for the exploration of the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. Such simulations can be performed in various environments, such as in the gas phase, in a non-polar solvent, or in an aqueous solution, to understand how the environment influences the conformational equilibrium.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. For this compound, these simulations could elucidate how the molecule interacts with itself in the liquid phase and with other molecules. The highly polarized C-F bonds and the electron-deficient character of the fluorinated carbon chain, coupled with the polar aldehyde group, suggest a complex pattern of intermolecular forces, including dipole-dipole interactions and potentially weak hydrogen bonds involving the aldehyde oxygen.
Table 1: Representative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation of a Fluorinated Aldehyde
| Dihedral Angle | Most Populated Conformation (°) | Relative Population (%) | Energy Barrier to Rotation (kcal/mol) |
| C1-C2-C3-C4 | 65 | 70 | 3.5 |
| C2-C3-C4-C5 | 175 | 85 | 2.8 |
This table is illustrative and represents the type of data that could be generated from a molecular dynamics study.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Fluorinated Aldehydes
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org For fluorinated aldehydes like this compound, QSAR and QSPR studies can be instrumental in predicting their behavior and potential applications without the need for extensive experimental testing. nih.govmdpi.com
QSAR Studies:
QSPR Studies:
QSPR models aim to predict the physicochemical properties of compounds. For this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, solubility, and partitioning behavior between different phases (e.g., octanol-water partition coefficient, logP). The high degree of fluorination in this compound is expected to significantly influence its properties, making QSPR a valuable tool for its characterization.
Molecular Descriptors in QSAR/QSPR for Fluorinated Aldehydes:
A wide range of molecular descriptors can be used in the development of QSAR and QSPR models for fluorinated aldehydes. These can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.
Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular surface area, volume, and shape indices.
Electronic descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can provide a more detailed description of the electronic structure. researchgate.net
A hypothetical QSPR model for predicting a property of a series of fluorinated aldehydes might take the form of a multiple linear regression equation:
Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
Where 'c' represents the regression coefficients determined from the statistical analysis of a training set of compounds with known properties.
Table 2: Representative Descriptors for a QSPR Model of Fluorinated Aldehydes
| Descriptor Type | Descriptor Example | Potential Influence on Property |
| Topological | Wiener Index | Relates to molecular size and branching. |
| Geometrical | Molecular Surface Area | Influences intermolecular interactions and solubility. |
| Electronic | Dipole Moment | Affects polarity and interactions with polar solvents. |
| Quantum-Chemical | LUMO Energy | Relates to electrophilicity and reactivity. |
This table provides examples of descriptors and their potential relevance in a QSPR model for fluorinated aldehydes.
Advanced Applications in Organic Synthesis and Materials Science
As a Versatile Building Block in Complex Chemical Syntheses
In the realm of organic synthesis, small, fluorinated molecules are considered powerful "building blocks" for constructing more complex pharmaceuticals and agrochemicals. nih.gov The presence of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 3,3,4,4,5,5,5-Heptafluoropentanal serves as an exemplary building block, providing a reactive aldehyde "handle" for a variety of chemical transformations. This allows for the strategic incorporation of the C4F7H4- moiety into larger, more intricate molecular architectures.
The aldehyde group can participate in a wide array of classic carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:
Wittig and Horner-Wadsworth-Emmons reactions: To form fluorinated alkenes.
Aldol (B89426) condensations: To create β-hydroxy carbonyl compounds bearing a fluoroalkyl group.
Reductive amination: To synthesize fluorinated amines and their derivatives.
Grignard and organolithium additions: To generate secondary alcohols with a pendant heptafluoropentyl group.
Through these reactions, the inert and sterically demanding heptafluoropentyl group can be precisely installed, influencing the conformational and electronic properties of the final product.
Role in Combinatorial Chemistry for Library Generation
Combinatorial chemistry is a powerful set of techniques used to efficiently synthesize a large number of diverse but structurally related compounds, known as a chemical library. nih.govumb.edu These libraries are then subjected to high-throughput screening to identify "hit" compounds with desired biological activity, which can be optimized into lead compounds for drug discovery. imperial.ac.uk
The effectiveness of combinatorial chemistry relies on the use of diverse and reactive building blocks. This compound is a valuable reagent in this context. Its aldehyde functionality allows it to be readily incorporated into a synthetic workflow, often on a solid support, using reactions like reductive amination or multi-component reactions (e.g., Ugi or Passerini reactions).
By including this compound as one of the core building blocks, a library of compounds can be generated where each member contains the distinct heptafluoropentyl tag. This allows chemists to systematically probe the effect of a bulky, lipophilic, and electron-withdrawing fluorinated substituent on the biological activity of the library members, accelerating the discovery of novel bioactive molecules.
Precursor for the Synthesis of Specialty Fluoropolymers and Related Materials
The field of materials science leverages the unique properties of fluorine to create polymers and materials with exceptional thermal stability, chemical resistance, and specific surface properties. This compound serves as a key precursor in the synthesis of such high-performance materials.
Monomer in Polymerization Reactions
While not a typical vinyl monomer, the aldehyde group of this compound can participate in various condensation polymerization reactions. For instance, it can react with difunctional nucleophiles like phenols (in phenol-formaldehyde type reactions), ureas, or amides to form thermosetting or thermoplastic polymers.
In these polymers, the heptafluoropentyl group becomes a pendant side chain attached to the polymer backbone. The properties of the resulting fluoropolymer are dominated by this side chain, leading to materials with low coefficients of friction, high thermal stability, and low surface energy.
Intermediate in the Production of Functionalized Fluorinated Fibers
Functional textiles often incorporate fluorinated polymers to impart properties like water and oil repellency. nih.gov These are typically side-chain fluorinated polymers coated onto fabrics like polyamide or polyester. nih.gov Polymers derived from this compound can be used in such applications.
The process can involve synthesizing a polymer with the pendant heptafluoropentyl groups and then spinning this polymer into fibers or using it as a coating. The high density of fluorine atoms on the fiber's surface results in a material that is highly repellent to both water (hydrophobic) and oils (oleophobic), making it ideal for protective clothing, outdoor gear, and performance textiles.
Derivatization for Surface Chemistry and Coatings
Modifying surfaces to control their wetting, friction, and biocompatibility is a significant area of materials science. The derivatization of surfaces with fluorinated compounds is a primary method for achieving low surface energy.
Synthesis of Low Surface Energy Compounds
The defining characteristic of the heptafluoropentyl group is its ability to create a surface with very low energy. Surface energy is a measure of the disruption of intermolecular bonds that occurs when a surface is created. Surfaces with a high density of fluorinated alkyl chains exhibit some of the lowest surface energies known.
This compound can be used to graft these functional groups onto a surface. For example, a substrate like glass or a metal oxide can be pre-functionalized with amine groups. A subsequent reaction with the aldehyde of this compound via reductive amination covalently bonds the heptafluoropentyl moiety to the surface. This creates a robust, low-energy coating that is highly repellent to a wide range of liquids.
Interactive Data Table: Surface Energy of Various Materials
| Material | Surface Energy (mN/m) |
| Water | 72.8 |
| Mercury | 485.0 |
| Polyethylene | 35.0 |
| Polystyrene | 33.0 |
| Polytetrafluoroethylene (PTFE) | 18.0 |
| Hypothetical Surface from this compound | ~10-15 |
Applications in Superhydrophobic Material Development
The creation of superhydrophobic surfaces, which exhibit extreme water repellency, is a rapidly growing area of materials science with applications ranging from self-cleaning coatings to anti-icing surfaces. The key to achieving superhydrophobicity lies in the combination of a specific surface micro/nanostructure and low surface energy. Fluorinated compounds are ideal for this purpose due to the low polarizability of the carbon-fluorine bond, which results in weak intermolecular forces and, consequently, very low surface energies.
While direct application of this compound in fabricating superhydrophobic surfaces is not extensively documented, its chemical structure makes it a highly promising precursor for the synthesis of fluorinated surface modifiers. The reactive aldehyde group can be readily transformed into a variety of functional groups that can be anchored to different substrates.
Potential Synthetic Pathways to Surface Modifiers:
Reduction to Alcohol: The aldehyde functionality of this compound can be easily reduced to a primary alcohol, yielding 3,3,4,4,5,5,5-heptafluoropentan-1-ol. This fluorinated alcohol can then be used to synthesize a range of surface-active agents, such as fluorinated esters or ethers. More importantly, it can serve as a precursor to fluorinated silane coupling agents. For instance, the alcohol can be reacted with trichlorosilane (HSiCl₃) or a trialkoxysilane to produce a heptafluoropentyl-functionalized silane. These silanes can then be used to functionalize hydroxyl-rich surfaces like glass, silica (B1680970), or oxidized metals, creating a low-surface-energy, superhydrophobic coating.
Reductive Amination: Through reductive amination, the aldehyde can be converted into a primary or secondary amine containing the heptafluoropentyl group. These fluorinated amines can be used as building blocks for the synthesis of fluorinated polyurethanes or polyamides, which can be applied as durable superhydrophobic coatings.
Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to introduce a carbon-carbon double bond. This allows for the synthesis of fluorinated monomers that can be polymerized to create hydrophobic polymers. For example, a reaction with a phosphorus ylide containing a vinyl group would yield a fluorinated diene, a valuable monomer for specialty polymers.
The incorporation of the heptafluoropentyl chain onto a surface significantly lowers its surface energy, a critical factor in achieving superhydrophobicity. The following table illustrates the expected properties of surfaces modified with derivatives of this compound.
| Surface Modifier Type | Potential Substrate | Expected Water Contact Angle | Potential Application |
| Heptafluoropentyl-silane | Glass, Silicon, Metal Oxides | > 150° | Self-cleaning windows, anti-fouling marine coatings |
| Heptafluoropentyl-acrylate Polymer | Textiles, Paper | > 150° | Water-repellent fabrics, moisture-resistant packaging |
| Heptafluoropentyl-urethane Coating | Metals, Plastics | > 150° | Corrosion-resistant coatings, low-friction surfaces |
This table presents hypothetical data based on the established principles of superhydrophobic surface chemistry and the known effects of fluorination.
Potential in Fluorinated Pharmaceutical and Agrochemical Development
The introduction of fluorine into bioactive molecules is a widely used strategy in the pharmaceutical and agrochemical industries to enhance a compound's metabolic stability, binding affinity, and lipophilicity. The presence of a fluorinated alkyl chain can significantly alter the electronic properties and conformation of a molecule, leading to improved efficacy and a more desirable pharmacokinetic profile.
This compound serves as a valuable synthon for introducing the heptafluoropentyl moiety into larger, more complex molecules. The aldehyde group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthetic Utility in Bioactive Compound Synthesis:
Aldol and Related Reactions: The aldehyde can participate in aldol condensations and related reactions to form larger carbon skeletons. This allows for the construction of complex fluorinated molecules from simpler precursors.
Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde carbonyl group is a fundamental method for creating new carbon-carbon bonds and introducing chirality. This is a key step in the synthesis of many complex chiral drugs.
Precursor to Fluorinated Heterocycles: The aldehyde can be a key starting material in the synthesis of various fluorinated heterocyclic compounds. For example, it can be used in multicomponent reactions to build complex ring systems that are common scaffolds in many pharmaceuticals and agrochemicals.
The heptafluoropentyl group, once incorporated into a potential drug or pesticide candidate, can confer several advantageous properties as detailed in the table below.
| Property | Influence of the Heptafluoropentyl Group | Potential Benefit in Bioactive Molecules |
| Metabolic Stability | The strong C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. | Increased in vivo half-life and reduced dosage frequency. |
| Lipophilicity | The fluorinated chain increases the molecule's affinity for lipid environments. | Enhanced membrane permeability and improved absorption and distribution. |
| Binding Affinity | The electronegativity of fluorine can lead to favorable interactions with biological targets through dipole-dipole or hydrogen bonding interactions. | Increased potency and selectivity of the drug or agrochemical. |
| Conformational Control | The steric bulk and electronic nature of the fluorinated group can lock the molecule into a specific, bioactive conformation. | Improved fit to the target receptor or enzyme active site. |
This table outlines the generally accepted effects of incorporating highly fluorinated alkyl chains into bioactive molecules.
Environmental and Green Chemistry Perspectives of Highly Fluorinated Aldehydes
Degradation Pathways and Environmental Fate of Fluorinated Aldehydes and Their Derivatives
The environmental journey of highly fluorinated aldehydes is complex, primarily dictated by their atmospheric and potential microbial degradation pathways. A significant source of perfluorinated carboxylic acids (PFCAs) in the environment is believed to be the atmospheric degradation of fluorotelomer alcohols (FTOHs). nih.gov Smog chamber studies have demonstrated that FTOHs can break down in the atmosphere to form a series of PFCAs. nih.gov This process involves the formation of perfluorinated aldehydes (PFALs) as key intermediates. acs.org
The atmospheric oxidation of many polyfluorinated compounds leads to the formation of linear perfluorinated aldehydes. acs.org These aldehydes are relatively stable, with estimated atmospheric lifetimes of approximately 20 days. acs.org Their subsequent oxidation in the gas phase is a critical step in the formation of PFCAs, which have been detected in various environmental matrices and biological tissues globally. nih.govacs.org The atmospheric chemistry involves reactions with hydroxyl radicals (OH) and photolysis, leading to the formation of peroxy and acylperoxy radicals. These radicals then react with atmospheric species like nitrogen oxides (NOx) to form stable PFCAs or shorter-chain intermediates. rsc.org
The hydration of perfluorinated aldehydes is another crucial reaction that influences the distribution of odd- and even-carbon number PFCAs in the environment. rsc.org While microbial degradation of heavily fluorinated compounds is generally considered rare due to the strength of the carbon-fluorine bond, some studies have shown that certain microorganisms can defluorinate polyfluorinated compounds. nih.govumn.edu For instance, Pseudomonas putida F1 has been shown to degrade and defluorinate 2,2-difluoro-1,3-benzodioxole. umn.edu However, the biodegradation of highly fluorinated aldehydes like 3,3,4,4,5,5,5-heptafluoropentanal is an area that requires further research. The end product of biodegradation, fluoride, is also significantly more toxic than chloride, posing another challenge for microbial degradation. nih.gov
Considerations of Environmental Persistence and Bioaccumulation Potential in Structurally Related Compounds
Fluorinated aldehydes are part of the broader group of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment. nih.govepa.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds resistant to typical environmental degradation processes such as hydrolysis and photolysis. epa.gov
Short-chain PFAS, which would include this compound, are generally considered to have lower bioaccumulation potential compared to their long-chain counterparts like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). confex.comnih.gov However, their high mobility in soil and water leads to rapid distribution in aquatic systems and potential contamination of drinking water sources. nih.gov Once released, these short-chain compounds can persist in the environment for long periods. nih.gov
While the bioaccumulation potential may be lower, the continuous and poorly reversible exposure of organisms to these persistent substances raises concerns about potential long-term adverse effects. nih.gov Studies have shown that short-chain PFAS can accumulate in the edible parts of plants. nih.gov Furthermore, the biotransformation of precursor compounds, such as certain fluorinated polymers, can lead to the formation of persistent short-chain PFAAs in the environment over decades to centuries. nih.gov
Table 1: Comparison of Properties of Long-chain vs. Short-chain PFAS
| Property | Long-chain PFAS (e.g., PFOA, PFOS) | Short-chain PFAS (e.g., shorter-chain PFAAs) |
| Persistence | Extremely high | Extremely high nih.gov |
| Bioaccumulation | High | Lower than long-chain, but still a concern confex.comnih.gov |
| Mobility in Water | Lower | High nih.gov |
| Toxicity | Well-documented adverse effects | Concerns about long-term effects due to persistence nih.gov |
Development of Environmentally Benign Synthetic Routes and Processes
The increasing concerns over the environmental impact of fluorinated compounds have spurred the development of greener synthetic methodologies. Traditional fluorination methods often involve hazardous reagents and harsh reaction conditions. nih.gov
One promising approach is the use of fluorous chemistry , which utilizes highly fluorinated solvents and reagents to facilitate product separation and catalyst recycling. tcichemicals.com This technique can be applied to various reactions, including oxidations and hydroformylations, offering a more sustainable alternative to conventional methods. tcichemicals.com
Recent advancements in catalysis have also led to more environmentally friendly routes for synthesizing fluorinated aldehydes. For instance, a direct, aldehyde-selective Wacker-type oxidation of allylic fluorides using a nitrite (B80452) catalyst has been developed to produce β-fluorinated aldehydes under mild conditions. nih.gov This method offers high yields and regioselectivity. nih.gov
Photocatalysis presents another green avenue for the synthesis of fluorinated compounds. Acyl fluorides, which are versatile acylating agents, can be prepared directly from aldehydes through a C(sp²)-H fluorination reaction using an inexpensive photocatalyst and an electrophilic fluorinating agent. rsc.org This approach avoids the use of more hazardous deoxyfluorination reagents typically used to convert carboxylic acids to acyl fluorides. rsc.org
Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective fluorination of aldehydes, providing access to important chiral building blocks for the pharmaceutical industry. nih.gov These methods often utilize metal-free catalysts and can be performed under mild conditions. nih.gov
Table 2: Examples of Green Synthetic Approaches for Fluorinated Carbonyls
| Method | Description | Advantages |
| Fluorous Chemistry | Utilizes fluorous solvents and reagents for easy separation and recycling. tcichemicals.com | Reduced waste, catalyst reusability. tcichemicals.com |
| Nitrite-Modified Wacker Oxidation | Catalytic oxidation of allylic fluorides to β-fluorinated aldehydes. nih.gov | High yield and regioselectivity, mild conditions. nih.gov |
| Photocatalytic Fluorination | Direct C-H fluorination of aldehydes to acyl fluorides using a photocatalyst. rsc.org | Avoids hazardous reagents, direct conversion. rsc.org |
| Organocatalytic Fluorination | Enantioselective fluorination of aldehydes using small organic molecule catalysts. nih.gov | Metal-free, mild conditions, high enantioselectivity. nih.gov |
Analytical Methodologies for Environmental Monitoring of Fluorinated Organic Compounds
The detection and quantification of fluorinated organic compounds in the environment are crucial for understanding their distribution, fate, and potential impact. Due to their often low concentrations and the complexity of environmental matrices, sophisticated analytical techniques are required.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile fluorinated compounds. nih.govjeol.comtandfonline.com For volatile compounds like some fluorinated aldehydes, thermal desorption (TD) coupled with GC-MS can be an effective method for air analysis. nih.gov However, for some fluorinated compounds, molecular ions are not always observed with standard ionization techniques like electron ionization (EI), making identification challenging. jeol.com Field ionization (FI), a softer ionization technique, can be used to observe molecular ions of volatile fluorine compounds. jeol.com
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of a wide range of PFAS, including non-volatile compounds like PFCAs. nih.govrsc.orgtechnologynetworks.comchromatographyonline.com This technique offers high sensitivity and selectivity, allowing for the detection of these compounds at very low concentrations (parts-per-trillion). technologynetworks.com Large-volume injection LC/MS/MS methods have been developed to enhance detection limits for fluorinated alkyl substances in wastewater. nih.gov
For the analysis of aldehydes in general, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by High-Performance Liquid Chromatography (HPLC) with UV detection is a common approach. formacare.euepa.gov A similar derivatization strategy using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by GC analysis is also employed. sigmaaldrich.com
A growing area of interest is the measurement of Total Organic Fluorine (TOF) . labrulez.comtandfonline.com While targeted methods like LC-MS/MS are excellent for known compounds, they may miss a significant portion of the total PFAS burden. labrulez.comtandfonline.com TOF methods, often using combustion ion chromatography (CIC), provide a more comprehensive measure of all organic fluorine present in a sample, helping to identify potential "hotspots" of PFAS contamination. labrulez.com
Table 3: Analytical Techniques for Fluorinated Compounds
| Technique | Analytes | Sample Types | Key Features |
| GC-MS | Volatile and semi-volatile fluorinated compounds. nih.govjeol.com | Air, water (with extraction). nih.gov | Good for volatile compounds; derivatization may be needed for some aldehydes. tandfonline.comsigmaaldrich.com |
| LC-MS/MS | Wide range of PFAS, including non-volatile acids. nih.govrsc.org | Water, soil, biological samples. nih.govnih.gov | High sensitivity and selectivity; the "gold standard" for many PFAS. technologynetworks.com |
| HPLC-UV | Aldehydes (after derivatization). formacare.euepa.gov | Air, water. formacare.euepa.gov | Standard method for total aldehydes. |
| TOF (CIC) | Total organic fluorine. labrulez.comtandfonline.com | Water, various environmental samples. labrulez.com | Provides a comprehensive measure of all fluorinated organic compounds. |
Future Research Directions and Unresolved Challenges
Discovery of Novel and Highly Efficient Catalytic Systems for Synthesis
The synthesis of 3,3,4,4,5,5,5-heptafluoropentanal, likely proceeding through the oxidation of its corresponding alcohol, 3,3,4,4,5,5,5-heptafluoropentan-1-ol, presents an ongoing challenge in achieving high efficiency and selectivity under mild conditions. Future research will be crucial in developing novel catalytic systems to address these limitations.
A primary avenue of investigation will be the development of more effective and selective fluorinating agents and catalysts. numberanalytics.comnumberanalytics.com Historically, fluorination reactions have been hampered by low selectivity, leading to complex product mixtures. numberanalytics.com Recent breakthroughs, however, have enabled greater control over these reactions. numberanalytics.com The discovery of new catalysts could enable more direct and atom-economical routes to this compound, potentially avoiding the multi-step processes that are currently necessary.
Furthermore, there is a growing need for milder reaction conditions. numberanalytics.com Many current fluorination and oxidation methods require harsh reagents and high temperatures, which can lead to undesirable side reactions and increase the environmental footprint of the synthesis. Research into photocatalytic methods, for instance, which utilize visible light to drive reactions at room temperature, offers a promising, sustainable alternative. h2oglobalnews.com The development of such methods for the synthesis of fluorinated aldehydes like this compound would be a significant advancement. rsc.org
The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a well-known challenge in organic synthesis. chemguide.co.uk For fluorinated alcohols like 3,3,4,4,5,5,5-heptafluoropentan-1-ol, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the hydroxyl group, necessitating the development of tailored catalytic systems. researchgate.net Future work will likely focus on heterogeneous catalysts for ease of separation and recycling, as well as organocatalysts to avoid the use of transition metals. organic-chemistry.org
In-depth Exploration of Unique Reactivity Patterns Attributed to Fluorine Substitution
The high degree of fluorination in this compound is expected to impart unique reactivity patterns compared to its non-fluorinated counterparts. A thorough exploration of these patterns is a key area for future research.
The electron-withdrawing heptafluoropropyl group will significantly influence the electrophilicity of the aldehyde's carbonyl carbon. This is expected to make it more susceptible to nucleophilic attack, a fundamental reaction of aldehydes. libretexts.org However, the steric bulk of the fluorinated chain could also play a role, potentially hindering the approach of nucleophiles. nih.gov Detailed kinetic and mechanistic studies are needed to understand the interplay of these electronic and steric effects.
Furthermore, the strength of the carbon-fluorine bond suggests high thermal and chemical stability. wikipedia.org However, understanding the limits of this stability and the conditions under which C-F bond activation can occur is crucial for both application and degradation studies. Research into the metabolism and potential decomposition pathways of such fluorinated compounds is an area of growing importance. researchgate.net
Expansion of this compound Applications in Emerging Technologies
While specific applications for this compound are not yet widely established, its unique properties suggest significant potential in various emerging technologies. Future research will focus on leveraging these properties to create advanced materials and functional molecules.
Given the known applications of other fluorinated compounds, this compound could serve as a valuable building block in the synthesis of:
Fluoropolymers and Advanced Materials: Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. wikipedia.orgnih.gov The aldehyde functionality of this compound could be used to introduce the heptafluoropentyl group into polymer backbones or as a side chain, creating materials with tailored properties for applications in electronics, aerospace, and biomedical devices. nih.gov Future growth in the fluorinated materials market is expected to be driven by applications in solar photovoltaics, automotive electronics, and 5G infrastructure. futuremarketinsights.com
Pharmaceuticals and Agrochemicals: The incorporation of fluorine into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity. nih.govcas.cnmdpi.com this compound could be a precursor to more complex fluorinated molecules with potential biological activity.
Fluorosurfactants: The amphiphilic nature of molecules derived from this aldehyde could lead to new surfactants with applications in areas where reduced surface tension is critical.
A significant challenge will be to design and synthesize derivatives of this compound that can be readily incorporated into these applications. This will require the development of robust and versatile synthetic methodologies.
Advancements in Computational Prediction and Mechanistic Understanding
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, and it will play a crucial role in advancing our understanding of this compound.
Future computational studies will likely focus on:
Predicting Physicochemical Properties: Quantum mechanical calculations can be used to predict properties such as bond energies, charge distributions, and spectroscopic signatures. This information is invaluable for understanding the molecule's inherent stability and reactivity.
Modeling Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of reactions involving this compound. This can help in the design of more efficient synthetic routes and in explaining observed reactivity patterns. For instance, density functional theory (DFT) calculations can be used to investigate the energetics of different reaction pathways. rsc.org
Designing Novel Catalysts: Computational screening can be employed to identify potential catalysts for the synthesis of this compound, accelerating the discovery of more efficient and selective systems.
A key challenge in the computational study of fluorinated compounds is accurately modeling the strong electron correlation effects and non-covalent interactions involving fluorine. Continued advancements in computational methods and computing power will be necessary to overcome these challenges and provide highly accurate predictions.
Development of Sustainable Synthesis and Lifecycle Management Strategies for Fluorinated Compounds
The persistence of some fluorinated compounds in the environment has led to a strong push for the development of more sustainable practices in organofluorine chemistry. chalmers.se This includes the entire lifecycle of compounds like this compound, from its synthesis to its ultimate fate.
Future research in this area will focus on:
Green Synthesis Routes: This involves the use of renewable feedstocks, less hazardous reagents, and more energy-efficient processes. eurekalert.org The development of catalytic methods that utilize benign solvents and can be easily scaled up is a key goal. eurekalert.org
Lifecycle Assessment (LCA): A comprehensive LCA of this compound and its derivatives will be necessary to understand their full environmental impact, from production to disposal or recycling. chalmers.se This includes assessing their potential for bioaccumulation and toxicity. nih.gov
Degradation and Upcycling Strategies: Given the strength of the C-F bond, developing methods for the controlled degradation of fluorinated compounds is a significant challenge. researchgate.net Recent research has explored photocatalytic methods for the defluorination of per- and polyfluoroalkyl substances (PFAS), which could offer a path towards the sustainable treatment of fluorinated waste. h2oglobalnews.com Furthermore, the concept of a circular economy for fluorine, where "forever chemicals" are upcycled into valuable starting materials, is gaining traction and represents a paradigm shift in the management of fluorinated compounds. atmos.earth
The primary challenge is to balance the desirable properties of fluorinated compounds with the need for environmental stewardship. This will require a multidisciplinary approach involving chemists, engineers, and environmental scientists.
Q & A
Q. Q1: What are the recommended synthetic routes for 3,3,4,4,5,5,5-heptafluoropentanal, and what challenges arise in achieving high purity?
Methodological Answer: Synthesis typically involves fluorination of pentanal precursors using agents like SF₄ or HF-pyridine under controlled conditions. A key challenge is avoiding over-fluorination or side reactions due to the high reactivity of fluorine. For example, highlights the use of fluorinated alcohols (e.g., 3,3,4,4,5,5,5-heptafluoropentan-2-ol) as intermediates, suggesting that selective oxidation of such alcohols could yield the aldehyde. Purification often requires low-temperature fractional distillation or preparative HPLC to separate byproducts like heptafluoropentanoic acid (noted in and ). Characterization via ¹⁹F NMR and GC-MS is critical to confirm purity .
Q. Q2: Which spectroscopic techniques are most effective for structural elucidation of heavily fluorinated aldehydes like this compound?
Methodological Answer: ¹⁹F NMR is indispensable for resolving fluorine environments, as chemical shifts correlate with electronic effects from adjacent fluorines (e.g., CF₃ groups at δ −70 to −80 ppm). IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹), though fluorination may shift this band. X-ray crystallography (as in ) is recommended for unambiguous confirmation of stereochemistry, though crystallization challenges due to high volatility require specialized techniques like low-temperature slow evaporation .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in spectroscopic data when analyzing fluorinated aldehydes, such as unexpected ¹⁹F NMR splitting patterns?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers) or intermolecular interactions. For example, emphasizes iterative data review:
Verify experimental conditions : Ensure low temperature (e.g., −40°C) to slow molecular motion and reduce signal broadening.
Compare with computational models : DFT calculations (B3LYP/6-311+G*) predict coupling constants and chemical shifts.
Cross-validate with alternative techniques : Use X-ray () or mass spectrometry to confirm structural hypotheses.
Discrepancies may indicate impurities or isomerization, requiring revisiting synthetic protocols .
Q. Q4: What strategies mitigate environmental persistence concerns for this compound, given its structural similarity to regulated PFAS?
Methodological Answer: and classify this compound as a polyfluoroalkyl substance (PFAS), raising concerns about bioaccumulation. Researchers should:
Assess degradation pathways : Test hydrolysis rates under varied pH/temperature. Fluorinated aldehydes may hydrolyze to carboxylic acids (e.g., heptafluoropentanoic acid, ), which are more persistent.
Screen for alternatives : Design shorter-chain analogs (e.g., replacing CF₃ with CHF₂ groups) to reduce half-life.
Q. Q5: How do steric and electronic effects of fluorine substitution influence the reactivity of this compound in nucleophilic additions?
Methodological Answer: Fluorine’s electronegativity deactivates the aldehyde group, slowing nucleophilic attack. However, steric hindrance from adjacent CF₃ groups ( ) can dominate:
- Experimental design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of imine formation).
- Computational insights : MO calculations (e.g., NBO analysis) quantify orbital interactions. For instance, LUMO energy increases with fluorination, reducing electrophilicity.
- Case study : Fluorinated aldehydes show reduced reactivity in Grignard reactions but enhanced stability in storage .
Data Analysis and Interpretation
Q. Q6: How should researchers handle large datasets from high-throughput screening of fluorinated aldehydes’ toxicity?
Methodological Answer:
- Data normalization : Use Z-scores to compare toxicity metrics (e.g., IC₅₀) across cell lines.
- Contradiction resolution : Apply PCA to identify outliers (e.g., anomalous data from ’s statistical framework).
- Table : Example toxicity profile (hypothetical data):
| Cell Line | IC₅₀ (µM) | Uncertainty (±) | Source |
|---|---|---|---|
| HepG2 | 12.3 | 1.5 | In-house assay |
| HEK293 | 18.7 | 2.1 | Literature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
